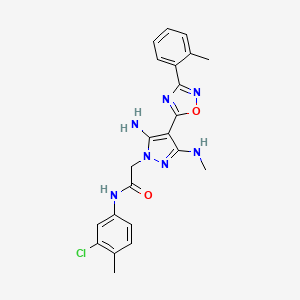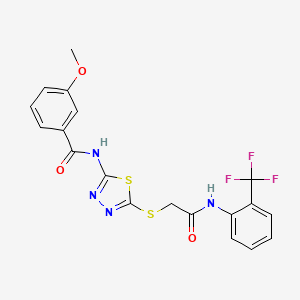
1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyrimidine moiety linked to a piperidine ring, which is further connected to a sulfonyl phenyl ethanone group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . It plays a crucial role in glucose homeostasis and energy metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . By binding to this receptor, it stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- In the pancreas, it stimulates the release of insulin, a hormone that helps cells take in glucose to be used for energy .
- In the gastrointestinal tract, it promotes the secretion of the incretin GLP-1 . Incretins are a group of hormones that cause an increase in the amount of insulin released from the beta cells of the pancreas after eating, even before blood glucose levels become elevated.
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is a reduction in blood glucose levels. This is achieved through the dual mechanism of increasing insulin release and promoting GLP-1 secretion . In both acute and chronic in vivo rodent models of diabetes, the compound was found to be efficacious .
Analyse Biochimique
Biochemical Properties
1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has been shown to interact with G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .
Cellular Effects
In cellular processes, this compound influences cell function by stimulating glucose-dependent insulin release and promoting secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with GPR119 . This interaction leads to the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion .
Temporal Effects in Laboratory Settings
It has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes .
Dosage Effects in Animal Models
In animal models, a dose response was observed for glucose lowering, and statistically significant reductions were apparent at 3 and 30 mg/kg .
Metabolic Pathways
Its interaction with GPR119 suggests it may play a role in glucose metabolism .
Méthodes De Préparation
The synthesis of 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the chloropyrimidine intermediate. The synthetic route generally includes:
Chloropyrimidine Intermediate Synthesis: The chloropyrimidine is synthesized through a series of reactions involving chlorination and cyclization of appropriate precursors.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, where the chloropyrimidine reacts with a piperidine derivative.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated piperidine with a phenyl ethanone derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures through reactions with aryl halides or boronic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like diabetes and cancer.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can be compared with similar compounds such as:
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities but differs in the presence of additional functional groups, which may alter its biological activity and chemical reactivity.
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione: Another structurally related compound, differing in the imidazolidine moiety, which may impact its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-12(22)13-4-6-16(7-5-13)26(23,24)21-8-2-3-15(11-21)25-17-19-9-14(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFBQGRVYBCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide](/img/structure/B2789042.png)
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2789043.png)
![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2789046.png)
![2-(ethylsulfanyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789047.png)
![3-[(1-Cyclohexyl-1h-tetraazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2789049.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2789051.png)

![7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2789054.png)

![N-(2,4-dimethoxyphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2789058.png)
![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2789059.png)
![2-[2-(Aminomethyl)phenoxy]acetic acid](/img/structure/B2789060.png)
![3,5-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2789063.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2789064.png)
